Cas no 1322681-37-7 (O-Methyl Mycophenolate Mofetil (EP Impurity D))

O-Methyl Mycophenolate Mofetil (EP Impurity D) structure
1322681-37-7 structure
Product Name:O-Methyl Mycophenolate Mofetil (EP Impurity D)
CAS-Nr.:1322681-37-7
MF:C24H33NO7
MW:447.521327733994
CID:1061792
PubChem ID:29983936
Update Time:2025-10-29

O-Methyl Mycophenolate Mofetil (EP Impurity D) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
    • O-Methyl Mycophenola
    • O-Methyl Mycophenolate Mofetil (EP Impurity D)
    • Mycophenolate Mofetil EP Impurity D
    • O-Methyl mycophenolate mofetil
    • UNII-1540AFX387
    • Q27251684
    • 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-; 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-yl)-4-methylhex-4-enoate; Mycophenolate Mofetil Imp. D (EP)
    • Mycophenolate mofetil specified impurity D [EP]
    • 1540AFX387
    • 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
    • DTXSID30157455
    • SCHEMBL12149641
    • 1322681-37-7
    • 2-Morpholinoethyl (E)-6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
    • MYCOPHENOLATE MOFETIL IMPURITY D [EP IMPURITY]
    • Mycophenolate mofetil impurity, O-methyl analog-[USP]
    • DTXCID8079946
    • Mycophenolate mofetil specified impurity D
    • MYCOPHENOLATE MOFETIL IMPURITY D (EP IMPURITY)
    • MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-[USP IMPURITY]
    • MYCOPHENOLATE MOFETIL IMPURITY, O-METHYL ANALOG-(USP IMPURITY)
    • Mycophenolate mofetil impurity, O-methyl analog-(USP)
    • Inchi: 1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+
    • InChI-Schlüssel: KOEZVGVALFAIMS-FZSIALSZSA-N
    • Lächelt: O1CCN(CCOC(CC/C(/C)=C/CC2C(=C(C)C3COC(C=3C=2OC)=O)OC)=O)CC1

Berechnete Eigenschaften

  • Genaue Masse: 447.22600
  • Monoisotopenmasse: 447.22570239g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 661
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topologische Polaroberfläche: 83.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: N/A
  • Siedepunkt: 621.3±55.0 °C at 760 mmHg
  • Flammpunkt: 329.5±31.5 °C
  • PSA: 83.53000
  • LogP: 2.76490
  • Dampfdruck: 0.0±1.8 mmHg at 25°C

O-Methyl Mycophenolate Mofetil (EP Impurity D) Sicherheitsinformationen

O-Methyl Mycophenolate Mofetil (EP Impurity D) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M320545-1mg
O-Methyl Mycophenolate Mofetil (EP Impurity D)
1322681-37-7
1mg
$ 219.00 2023-09-07
TRC
M320545-10mg
O-Methyl Mycophenolate Mofetil (EP Impurity D)
1322681-37-7
10mg
$ 1681.00 2023-09-07
A2B Chem LLC
AE38314-10mg
O-Methyl Mycophenolate Mofetil (EP Impurity D)
1322681-37-7 ≥95%
10mg
$1098.00 2024-04-20
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